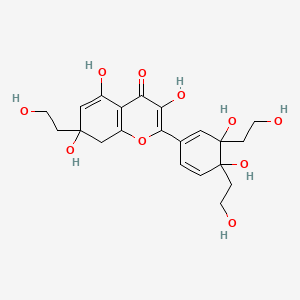

3',4',7-Tri(hydroxyethyl)quercetin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

3’,4’,7-Tri(hydroxyethyl)quercetin is a derivative of quercetin, which is a well-known flavonoid. The three hydroxyethyl groups on this compound enhance its water solubility and bioavailability compared to quercetin itself .

Molecular Structure Analysis

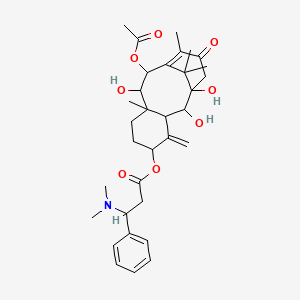

The chemical formula for 3’,4’,7-Tri(hydroxyethyl)quercetin is C21H26O10 . It is a yellow crystalline powder with a molecular weight of 438.4 g/mol . The compound is soluble in water, ethanol, and methanol. Its melting point ranges from 263°C to 265°C .

Chemical Reactions Analysis

Among these, D1 serves as the stability indicator for hydrolytic degradation .

Physical And Chemical Properties Analysis

- Toxicity : Low toxicity profile

Aplicaciones Científicas De Investigación

Anticancer Properties

3',4',7-Tri(hydroxyethyl)quercetin, a derivative of quercetin, has been extensively researched for its potential anticancer properties. Quercetin derivatives have shown significant progress in the treatment of cancer due to their varied biological actions like antioxidant, anti-inflammatory, and immune-modulator effects. Various studies have assessed the anticancer effects of quercetin, focusing on its interaction with molecular targets relevant to cancer prevention and its ability to modulate signal transduction pathways involved in inflammation and carcinogenesis. Studies demonstrate quercetin's effectiveness in preventing chemically induced carcinogenesis, especially in the colon, and suggest its potential as a promising agent for cancer prevention (Murakami, Ashida, & Terao, 2008); (Massi et al., 2017).

Antioxidant Activity

The antioxidant properties of quercetin and its derivatives, including this compound, have been a focal point of research. These compounds are known for their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Studies have shown that quercetin can significantly improve solubility and bioavailability, which enhances its antioxidant potential. This improvement is vital in protecting against toxic effects like those of cumene hydroperoxide in cell cultures (Rezaei-Sadabady et al., 2016).

Role in Bone Repair

Quercetin has shown potential in bone repair and osteoporosis treatment. Its incorporation into hydroxyapatite, a primary bone material, leads to the creation of new materials for bone repair. Quercetin-functionalized hydroxyapatite has demonstrated improved biological responses, including enhanced osteoblast proliferation and differentiation, reduction of osteoclastogenesis, and support for microangiogenetic processes necessary for new bone formation (Forte et al., 2016).

Antidepressant-Like Effects

Quercetin's impact on brain chemistry, specifically on monoamine oxidase-A (MAO-A) activity, has been studied. Its ability to modulate serotonergic activity by attenuating mitochondrial MAO-A activity in the brain suggests its potential application in treating depression. Additionally, quercetin's antioxidative metabolites may attenuate oxidative stress associated with MAO-A reactions (Yoshino et al., 2011).

Potential Application in Clinical Medicine

The broad spectrum of biological activities exhibited by quercetin, including antioxidant, antiviral, anticancer, antimicrobial, and anti-inflammatory effects, has led to its recognition as a compound with significant potential for medical application. Research has highlighted its role in cardiovascular protection, anti-immunosuppression treatment, and alleviation of mycotoxin toxicity, paving the way for its application in diverse clinical scenarios (Yang, Wang, Long, & Li, 2020).

Propiedades

IUPAC Name |

2-[3,4-dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-8H-chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c22-6-3-19(28)10-13(25)15-14(11-19)31-18(17(27)16(15)26)12-1-2-20(29,4-7-23)21(30,9-12)5-8-24/h1-2,9-10,22-25,27-30H,3-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUMWZYYGVUFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC1(CCO)O)O)C(=O)C(=C(O2)C3=CC(C(C=C3)(CCO)O)(CCO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945754 |

Source

|

| Record name | 2-[3,4-Dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-7,8-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23077-88-5 |

Source

|

| Record name | 3',4',7-Tri(hydroxyethyl)quercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023077885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3,4-Dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-7,8-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene](/img/structure/B3060915.png)

![2-[3-(diaminomethylideneamino)-4-[(4R)-4-formyl-4-hydroxy-3-[4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B3060918.png)

![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B3060920.png)

![Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-](/img/structure/B3060922.png)

![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B3060928.png)

![4-[3-(2,5-Dichloro-4,6-dimethyl-1-oxido-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol](/img/structure/B3060934.png)